Product packaging for (E/Z)-GSK5182(Cat. No.:)

(E/Z)-GSK5182

Numéro de catalogue: B1672391
Poids moléculaire: 417.5 g/mol
Clé InChI: ZVSFNBNLNLXEFQ-RQZHXJHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Estrogen-Related Receptor Gamma (ERRγ) in Biological Systems

Estrogen-Related Receptor Gamma (ERRγ), also known as NR3B3, is a member of the orphan nuclear receptor family uniprot.orgwikipedia.orgnih.gov. Orphan nuclear receptors are a class of nuclear receptors for which the endogenous ligand has not yet been definitively identified uniprot.orgnih.gov. ERRγ functions as a constitutively active transcription factor, meaning it can regulate gene expression even in the absence of a bound ligand uniprot.orgwikipedia.org. It plays critical roles in various biological processes, particularly in cellular metabolic processes and energy homeostasis nih.govbmbreports.orgmdpi.com. ERRγ is expressed in several tissues, including the brain, heart, pancreas, and liver aacrjournals.org.

ERRγ binds specifically to estrogen response elements (EREs) in the DNA and activates the transcription of target genes uniprot.org. While it shares structural similarities in its DNA-binding domain with estrogen receptors (ERs), ERRγ does not bind to the classical estrogen ligand 17β-estradiol wikipedia.orgnih.gov. Research has indicated its involvement in regulating metabolic genes, mitochondrial activity, oxidative capacity, and vascularization nih.govahajournals.org. Studies in mice have shown that ERRγ is a key regulator of muscle mitochondrial activity and oxidative capacity, and its overexpression in skeletal muscle drives metabolic remodeling, increases mitochondrial biogenesis, and improves exercise tolerance ahajournals.org. ERRγ has also been implicated in bone metabolism, osteoclast differentiation, cardiac hypertrophy, vascular calcification, and the regulation of hepatic gluconeogenesis nih.govbmbreports.orgnih.govdiabetesjournals.orgahajournals.org.

Research Significance of Nuclear Receptor Modulators

Nuclear receptors are a superfamily of transcription factors that are crucial for sensing various stimuli, including steroid hormones, thyroid hormones, and lipid metabolites, and in turn regulating complex gene networks controlling processes like metabolism, development, and reproduction oup.commdpi.comstudysmarter.co.uk. Their ability to directly influence gene expression makes them highly attractive targets for therapeutic intervention oup.commdpi.com.

Modulators of nuclear receptors, including agonists, antagonists, and selective modulators, are valuable tools in research for elucidating the detailed functions and regulatory mechanisms of these receptors mdpi.comnih.gov. By specifically interacting with nuclear receptors, these compounds can alter their transcriptional activity, providing insights into their roles in both physiological and pathological conditions patsnap.com. The development of selective nuclear receptor modulators is particularly significant as they can potentially offer more targeted effects with reduced off-target activity nih.govpatsnap.com. These modulators have been the focus of extensive drug discovery efforts across various disease areas, including cancer, metabolic disorders, and inflammatory conditions oup.comstudysmarter.co.ukpatsnap.com.

Contextualizing (E/Z)-GSK5182 within ERRγ Ligand Discovery

Given the significant roles of ERRγ in metabolic processes and various diseases, identifying small molecules that can modulate its activity has been a key area of research nih.govbmbreports.org. As an orphan nuclear receptor, the search for endogenous ligands for ERRγ is ongoing. In the absence of known natural ligands, synthetic compounds that can either activate or repress ERRγ activity are crucial for understanding its biology and exploring its therapeutic potential nih.govnih.gov.

This compound is a synthetic compound that has emerged as a significant research tool in the study of ERRγ. It is a racemic mixture of the (E) and (Z) isomers medchemexpress.com. GSK5182 is recognized as a highly selective and orally active inverse agonist of ERRγ nih.govaacrjournals.orgmedchemexpress.com. Inverse agonists bind to a constitutively active receptor and decrease its basal activity nih.gov. GSK5182 was developed as an analog of 4-hydroxytamoxifen (B85900) (4-OHT), a known inverse agonist of ERRγ, and exhibits a higher binding affinity for ERRγ compared to ERα nih.govnih.gov. Its selectivity for ERRγ over other nuclear receptors, including ERRα and ERα, makes it a valuable probe for dissecting the specific roles of ERRγ in various biological contexts nih.govmedchemexpress.com. The discovery and characterization of this compound have provided researchers with a chemical tool to investigate the functional consequences of inhibiting ERRγ activity and to explore the potential therapeutic implications of targeting ERRγ.

Table 1: Properties of this compound

PropertyValue/DescriptionSource
Compound TypeRacemic mixture of (E) and (Z) isomers medchemexpress.com
Target ReceptorEstrogen-Related Receptor Gamma (ERRγ) medchemexpress.com
ActivityInverse Agonist medchemexpress.com
SelectivityHigh selectivity for ERRγ over ERRα and ERα medchemexpress.com
IC50 (for ERRγ)79 nM medchemexpress.com
Oral ActivityYes medchemexpress.com
Water Solubility<0.1 mg/mL

Table 2: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundPending
GSK518253377301
Estrogen-Related Receptor Gamma (ERRγ)21019194
4-hydroxytamoxifen (4-OHT)10801
Diethylstilbestrol (DES)448517
Tamoxifen (B1202) (TAM)2726
Estrogen Receptor Alpha (ERα)3317
Estrogen Receptor Beta (ERβ)3318
ERRα20972102
ERRβ20972103
RANKL11056122
c-Fos175913
NFATc15463052
TRAP127365798
Cathepsin K (CTSK)159705
RANK10995
M-CSF11717266
NF-κB5742037
SMILE16136980
PGC-1α5462474
Parkin94061
GATA49433
BMP2655
SMAD14087
SMAD54090
SMAD85781
runt-related transcription factor 26078
osteopontin4950
Msx24198
MAO-A3964
MAO-B4077
NIS9275
KRAS3845
BRAF673
DN200434135602477
GSK471646215059
Bisphenol A (BPA)6623

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO3 B1672391 (E/Z)-GSK5182

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSFNBNLNLXEFQ-RQZHXJHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Research Findings on E/z Gsk5182

Ligand-Receptor Interaction Profile of this compound with ERRγ

This compound binds to the ligand-binding domain of ERRγ. guidetopharmacology.org This binding event is central to its functional effects on ERRγ activity. mdpi.com

Specificity and Selectivity Among Estrogen-Related Receptor Subtypes (ERRα, ERRβ, ERRγ)

This compound demonstrates high selectivity for ERRγ. medchemexpress.combiocat.comglpbio.commedchemexpress.com Studies indicate that it does not significantly interact with other nuclear receptors, including ERRα and ERRβ, at concentrations where it shows potent activity against ERRγ. nih.govbmbreports.orgmedchemexpress.commedchemexpress.com For instance, GSK5182 has been reported to have an IC₅₀ of 79 nM for ERRγ. medchemexpress.combiocat.comarctomsci.commedchemexpress.euglpbio.commedchemexpress.com In contrast, it shows significantly lower binding affinity for ERRα and ERRβ, with IC₅₀ values greater than 10 µM in some studies. researchgate.net

Here is a summary of the selectivity data:

Receptor SubtypeIC₅₀ / Binding AffinityReference
ERRγ79 nM medchemexpress.combiocat.comarctomsci.commedchemexpress.euglpbio.commedchemexpress.com
ERRα>10 µM researchgate.net
ERRβ>10 µM researchgate.net
Other Nuclear ReceptorsNo interaction reported nih.govbmbreports.orgmedchemexpress.commedchemexpress.com

Differentiation from Estrogen Receptor (ERα, ERβ) Binding

Crucially, this compound does not bind to or interact with the classical estrogen receptors, ERα and ERβ. nih.govbmbreports.orgmedchemexpress.commedchemexpress.com This is a key characteristic that differentiates its mechanism from estrogenic compounds and selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), despite this compound being a tamoxifen analog. nih.govbmbreports.org This selectivity profile allows researchers to specifically investigate the roles of ERRγ without confounding effects mediated by ERs. bmbreports.orgmedchemexpress.commedchemexpress.com

Functional Characterization as an ERRγ Inverse Agonist

This compound functions as a selective inverse agonist of ERRγ. medchemexpress.combiocat.comarctomsci.commedchemexpress.euglpbio.comnih.govcenmed.combmbreports.orgguidetopharmacology.orgmedchemexpress.commedchemexpress.commdpi.complos.orgoup.comnih.gov As an inverse agonist, it reduces the constitutive transcriptional activity of ERRγ. nih.govmdpi.comoup.comresearchgate.net This is in contrast to agonists that would activate the receptor. nih.govbmbreports.org The inverse agonism of ERRγ by GSK5182 leads to the repression of ERRγ target genes. mdpi.commdpi.complos.orgnih.gov

Interestingly, while acting as an inverse agonist on transcriptional activity, GSK5182 has been observed to increase ERRγ protein levels in a dose-dependent manner in some cellular contexts. nih.govbmbreports.orgmdpi.com This effect is suggested to be a consequence of protein stabilization, potentially by inhibiting ubiquitination and subsequent degradation of ERRγ. mdpi.comresearchgate.net

Modulation of Corepressor Recruitment to ERRγ

A key aspect of this compound's inverse agonist activity is its influence on the recruitment of coregulatory proteins to ERRγ. mdpi.comnih.gov Unlike agonists that typically promote coactivator binding, inverse agonists like GSK5182 facilitate the recruitment of corepressors. mdpi.comnih.gov This shift in coregulator binding leads to the repression of gene transcription. mdpi.comnih.gov

Analysis of Nuclear Receptor Corepressor (NCoR) Interactions

Research indicates that nuclear receptor corepressor (NCoR) can be involved in the repression of ERRγ transcriptional function. oup.comnih.gov While the direct interaction between this compound and NCoR recruitment to ERRγ is not as extensively detailed as with other corepressors in the provided sources, studies on related nuclear receptor interactions suggest NCoR's role in corepression. oup.comnih.gov For example, RORα has been shown to repress ERRγ transcriptional function by recruiting NCoR1. oup.com Further research may elucidate the specific impact of GSK5182 on ERRγ-NCoR interactions.

Analysis of Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT) Interactions

The interaction with the Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT), also known as NCoR2, is a significant mechanism by which this compound exerts its inverse agonist effects on ERRγ. nih.gov GSK5182 enhances the interaction of SMILE (a corepressor also referred to as small heterodimer partner-interacting leucine (B10760876) zipper protein, which functions similarly to SMRT in this context) with ERRγ. mdpi.comnih.govnih.gov This increased association of SMILE/SMRT with GSK5182-bound ERRγ leads to enhanced corepressor-mediated repression of ERRγ target genes. mdpi.comnih.gov Chromatin immunoprecipitation assays have shown that GSK5182 augments the association of SMILE and SIRT1 (which interacts with SMILE) on the promoter of the ERRγ target gene PDK4. nih.gov This indicates that GSK5182 promotes the formation of a corepressor complex involving SMILE/SMRT and potentially other factors like SIRT1 at ERRγ binding sites on DNA, thereby inhibiting transcription. mdpi.comnih.gov GSK5182 treatment disrupts the interaction between ERRγ and coactivators like PGC-1α while strengthening the interaction with corepressors like SMILE. mdpi.com

Impact on Coactivator Dissociation from ERRγ

A key mechanism by which this compound exerts its inverse agonistic effect is by promoting the dissociation of coactivator proteins from ERRγ. mdpi.comresearchgate.netresearchgate.netresearchgate.net Upon binding to ERRγ, GSK5182 induces a conformational change, particularly within the activation function 2 (AF-2) domain of the receptor. mdpi.comresearchgate.net This structural rearrangement leads to a loss of affinity for transcriptional coactivators, such as PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator-1 alpha), which are normally required for ERRγ's constitutive transcriptional activity. mdpi.comresearchgate.netresearchgate.netnih.govbioscientifica.com Studies have shown that GSK5182 treatment disrupts the interaction between ERRγ and PGC-1α. mdpi.com Conversely, the altered conformation favors the binding of corepressor proteins, such as SMILE, to the AF-2 domain, further contributing to the repression of ERRγ activity. mdpi.comresearchgate.netresearchgate.netnih.gov This shift from coactivator binding to corepressor binding is a critical step in the mechanism of action of GSK5182 as an ERRγ inverse agonist. mdpi.comresearchgate.net

Transcriptional Regulation by this compound through ERRγ

The primary functional consequence of this compound binding to ERRγ and the resulting changes in coregulator interactions is the modulation of ERRγ-mediated transcriptional regulation. As an inverse agonist, GSK5182 inhibits the constitutive transcriptional activity of ERRγ. mdpi.comresearchgate.netresearchgate.netahajournals.orgbmbreports.orgnih.govnih.govplos.org This inhibition leads to decreased expression of genes that are positively regulated by ERRγ.

Identification of Gene Expression Signatures

Investigations into the effects of GSK5182 have identified specific gene expression signatures that are altered upon ERRγ inhibition. These signatures reflect the diverse physiological roles of ERRγ in various tissues and processes. For instance, GSK5182 has been shown to downregulate the expression of osteogenic genes, which are upregulated by ERRγ in the context of vascular calcification. ahajournals.org In hepatic cells, GSK5182 reduces the expression of genes like LIPIN1 and fibrinogen, which are positively regulated by ERRγ. nih.govplos.org Studies in cancer cells have also indicated that GSK5182 can affect gene expression related to pathways such as the extracellular matrix (ECM). embopress.org The specific set of genes affected by GSK5182 is dependent on the cellular context and the particular ERRγ-regulated pathways active in those cells.

Elucidation of Downstream Signaling Pathways

The transcriptional changes induced by this compound through ERRγ inhibition consequently impact various downstream signaling pathways. By reducing the expression of ERRγ target genes, GSK5182 can influence cellular processes regulated by these genes. Examples include the attenuation of the BMP2 signaling pathway, as evidenced by decreased phosphorylation of SMAD1/5/8, which contributes to the anti-calcific effects of GSK5182. ahajournals.org In osteoclasts, GSK5182 inhibits NF-κB transcriptional activity, which is involved in osteoclast differentiation. bmbreports.org Furthermore, by inhibiting ERRγ-mediated induction of LIPIN1, GSK5182 can reduce diacylglycerol (DAG) production and subsequently restore impaired insulin (B600854) signaling. nih.gov The recruitment of the corepressor SMILE by the GSK5182-bound ERRγ also involves the recruitment of SIRT1, suggesting an involvement of SIRT1-mediated deacetylation in the repressive mechanism and downstream effects. nih.gov These findings highlight how GSK5182, by targeting ERRγ, can modulate interconnected signaling cascades involved in metabolism, inflammation, and cellular differentiation.

Biological Effects of E/z Gsk5182 in Preclinical Models

Metabolic Homeostasis Regulation

ERRγ plays a significant role in regulating metabolic genes and energy homeostasis. researchgate.netmdpi.comresearchgate.net (E/Z)-GSK5182, as an inverse agonist of ERRγ, has demonstrated effects on metabolic processes, primarily through influencing glucose and lipid metabolism.

Inhibition of Hepatic Gluconeogenesis Pathways

Hepatic gluconeogenesis, the process of glucose production in the liver, is a key regulator of blood glucose levels. researchgate.net ERRγ has been shown to activate key gluconeogenic genes, such as Pepck and G6pc, particularly under fasting conditions. nih.gov Studies using GSK5182 have indicated its ability to suppress hepatic glucose production. medchemexpress.comresearchgate.net

Research in db/db mice, a model for type 2 diabetes, demonstrated that GSK5182 treatment lowered blood glucose levels and decreased the expression of hepatic gluconeogenic genes, including Pck1, G6pc, and Pdk4. nih.govresearchgate.net A pyruvate (B1213749) challenge test in diet-induced obesity (DIO) mice showed that GSK5182 strongly suppressed the pyruvate-dependent increase in blood glucose levels. researchgate.net Hyperinsulinemic-euglycemic clamp studies in DIO mice treated with GSK5182 revealed a significant decrease in hepatic glucose production under both basal conditions and during the clamp period. researchgate.net These findings suggest that GSK5182 normalizes hyperglycemia primarily through the inhibition of hepatic glucose production by negatively regulating the hepatic gluconeogenesis program. medchemexpress.comresearchgate.net

Effects on Glucose Metabolism in Cellular and Organismal Models

Studies have shown that GSK5182 treatment in db/db and DIO mice leads to lower hyperglycemia. nih.gov While the primary mechanism appears to be reduced hepatic glucose output, there is also evidence suggesting a potential influence on insulin-sensitive peripheral tissues by enhancing glucose uptake, although this effect might be small. researchgate.net

Influence on Lipid Metabolic Processes

ERRγ is also involved in regulating lipid metabolism. researchgate.netmdpi.comresearchgate.net Studies on GSK5182 have indicated its influence on lipid metabolic processes in the liver. In db/db diabetic mice, treatment with GSK5182 resulted in reduced hepatic fat accumulation. nih.gov This suggests that the pharmacological inhibition of ERRγ by GSK5182 can have beneficial effects on hepatic lipid handling in models of metabolic disease. nih.gov

Cellular Growth and Apoptosis Pathways

This compound has been investigated for its effects on cellular growth and apoptosis, particularly in cancer cell lines. Its role as an ERRγ inverse agonist is central to these effects, as ERRγ is often upregulated in various cancers, including hepatocellular carcinoma. nih.govresearchgate.netthno.org

Suppression of Proliferation in Cancer Cell Lines (e.g., Hepatocellular Carcinoma)

GSK5182 has demonstrated the ability to suppress the proliferation of various cancer cell lines, notably hepatocellular carcinoma (HCC) cells. medchemexpress.comglpbio.comnih.gov In human hepatoma cell lines like PLC/PRF/5, treatment with GSK5182 led to a significant and dose-dependent reduction in the number of proliferating cells. medchemexpress.comnih.gov

The antiproliferative effect of GSK5182 in HCC cells is, at least in part, mediated via the generation of reactive oxygen species (ROS). medchemexpress.commedchemexpress.comglpbio.comnih.govmedchemexpress.com Pretreatment with an antioxidant attenuated the GSK5182-induced suppression of HCC cell proliferation, supporting the role of ROS in this process. nih.gov GSK5182 has also shown effectiveness in killing breast cancer cells in cell culture.

Upregulation of Cell Cycle Regulatory Proteins (e.g., p21, p27)

A key mechanism by which GSK5182 suppresses cancer cell proliferation is through the induction of cell cycle arrest. medchemexpress.comnih.gov This arrest is associated with the upregulation of cell cycle regulatory proteins, specifically p21 and p27. medchemexpress.comglpbio.commedchemexpress.cnnih.govthno.org

Studies in PLC/PRF/5 cells treated with GSK5182 showed a dose-dependent increase in the expression of both p21 and p27 proteins. medchemexpress.comnih.gov Concurrently, a reduction in the level of phosphorylated retinoblastoma protein (p-pRb) was observed. medchemexpress.comnih.gov Flow cytometry analysis revealed that GSK5182 induced cell cycle arrest at the G1 phase, leading to a corresponding dose-dependent reduction in the percentage of cells in the S phase. medchemexpress.comnih.gov These data indicate that the antitumor effect of GSK5182 in HCC cells is mediated by the induction of cell cycle arrest at the G1/S checkpoint, likely through the p21- and p27-mediated blockade of the G1–S transition. nih.gov

Data on the effect of GSK5182 on the expression of p21 and p27 in PLC/PRF/5 cells are summarized in the table below:

GSK5182 Concentrationp21 Expressionp27 Expressionp-pRb LevelCell Cycle Arrest
0 µMBaselineBaselineBaselineNormal Progression
Increasing ConcentrationDose-dependent IncreaseDose-dependent IncreaseDose-dependent ReductionG1 Phase Arrest

Immunomodulatory and Inflammatory Responses

Information specifically detailing the direct immunomodulatory and inflammatory responses triggered by this compound in preclinical models was not comprehensively available in the search results. While ERRα has been implicated in certain inflammatory processes, the specific effects of its inverse agonist, this compound, on immune cell function or systemic inflammatory responses were not explicitly described with detailed findings.

Regulation of Inflammation-Associated Gene Expression

Detailed research findings specifically on the regulation of inflammation-associated gene expression by this compound in preclinical models were not found in the provided search results. While modulation of ERRα can indirectly influence pathways that might intersect with inflammatory gene expression, the direct impact of this compound on the transcription of specific inflammation-related genes was not detailed.

Research Methodologies and Advanced Studies of E/z Gsk5182

In Vitro Research Methodologies

In vitro studies provide fundamental insights into the molecular and cellular activities of (E/Z)-GSK5182, including its binding affinity, functional effects on ERRγ transcriptional activity, and impact on cellular processes such as viability and proliferation.

Reporter Gene Assays for ERRγ Activity

Reporter gene assays are a common method used to assess the functional activity of ERRγ and the effect of compounds like this compound on this activity. These assays typically involve transfecting cells with a reporter construct where the expression of a detectable protein (e.g., luciferase) is driven by an ERRγ-responsive promoter element. By measuring the reporter protein activity, researchers can quantify the transcriptional activity of ERRγ.

Studies investigating this compound have utilized HEK293T cells transfected with a Gal4-luc reporter and expression vectors for Gal4-ERRγ or its mutants to examine the inhibitory effects of the compound on ERRγ activity. aacrjournals.org Luciferase reporter assays were performed following treatment with this compound to determine its functional IC50 as an inverse agonist. aacrjournals.orgresearchgate.net One study reported a functional IC50 for a related compound, DN200434, which was 12-fold more potent than GSK5182 in this type of assay. aacrjournals.org

Quantitative Binding Assays and Ligand Displacement Studies

Quantitative binding assays are crucial for determining the affinity and selectivity of this compound for ERRγ and other nuclear receptors. Techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) have been employed to measure the binding activity between the ERRγ ligand-binding domain and coactivator peptides, such as PGC1α. aacrjournals.org

These assays allow for the determination of IC50 values, representing the concentration of this compound required to inhibit 50% of the binding or activity. This compound has been reported to have an IC50 of 79 nM for ERRγ. medchemexpress.commedchemexpress.euglpbio.commedchemexpress.commedchemexpress.cominvivochem.cn In comparative studies, it showed promising ERRγ binding affinity (IC50 = 0.040 μmol/L in one instance) and demonstrated comparable subtype selectivity with minimal affinity for related receptors like ERRα, ERRβ, and ERα at higher concentrations (IC50 > 10 μmol/L for ERRα, 1.330 μmol/L for ERRβ, and 1.240 μmol/L for ERα in one study comparing it to DN200434). aacrjournals.org

ERRγ Binding Affinity and Selectivity Data

Receptor SubtypeIC50 (approximate)Reference
ERRγ79 nM (0.079 μM) medchemexpress.commedchemexpress.euglpbio.commedchemexpress.commedchemexpress.cominvivochem.cn
ERRγ0.040 μmol/L aacrjournals.org
ERRα> 10 μmol/L aacrjournals.org
ERRβ1.330 μmol/L aacrjournals.org
ERα1.240 μmol/L aacrjournals.org

Note: IC50 values can vary depending on the specific assay conditions and study.

Ligand displacement studies can further confirm the binding of this compound to ERRγ by assessing its ability to displace a known radiolabeled or fluorescent ligand.

Cellular Viability and Proliferation Assays

Assessing the impact of this compound on cell viability and proliferation is essential for understanding its potential therapeutic effects, particularly in cancer research. Assays such as MTT, MTS, or cell counting can be used to measure cell viability and growth over time following treatment with varying concentrations of the compound.

This compound has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells. researchgate.netnih.gov Growth curve analysis has been employed to demonstrate the effect of different concentrations of this compound on the growth of HCC cells. researchgate.net Furthermore, this compound has been reported to induce cell cycle arrest and oxidative stress in HCC cells by increasing the expression of cell cycle regulatory proteins p21 and p27, thereby inhibiting their growth and proliferation. nih.gov Similar effects on cell cycle arrest and p21/p27 expression have been observed in other cancer cell types. nih.gov Flow cytometry is utilized to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound. researchgate.net

In addition to proliferation, studies have shown that this compound induces reactive oxygen species (ROS) generation in hepatocellular carcinoma cells. medchemexpress.commedchemexpress.euglpbio.commedchemexpress.commedchemexpress.com

In Vivo Research Approaches

In vivo studies are critical for evaluating the efficacy of this compound in relevant disease models and for understanding its pharmacokinetics and pharmacodynamics in a living system.

Efficacy Evaluation in Disease Models (e.g., Diabetes, Liver Cancer)

This compound has been investigated in various animal models to assess its therapeutic potential.

Diabetes Models: Studies have demonstrated that this compound can alleviate symptoms in diabetes models, primarily through the inhibition of hepatic gluconeogenesis in a PGC-1α-dependent manner. snmjournals.orgsnmjournals.orgmdpi.com Elevated ERRγ expression is observed in mouse models of type 2 diabetes mellitus (T2DM), and inhibition of ERRγ activity with this compound has been shown to restore euglycemia. e-dmj.orgresearchgate.net In db/db mice, daily administration of this compound ameliorated hyperglycemia and lowered blood glucose levels by inhibiting the expression of hepatic gluconeogenic genes. researchgate.net In vivo studies in db/db mice have involved monitoring parameters such as blood glucose levels, food intake, and body weight, as well as analyzing liver and fat mass. researchgate.net

Liver Cancer Models: Research indicates that antagonistic therapy targeting ERRγ, such as with this compound, holds promise as a potential treatment for liver cancer. nih.gov ERRγ is often upregulated in liver cancer, and its inhibition by compounds like this compound suppresses the proliferation of liver cancer cells through the induction of p21 and p27. medchemexpress.comglpbio.comcnreagent.commedchemexpress.comresearchgate.netnih.gov this compound has been shown to regulate both in vitro and in vivo chemoresistance in cancer models. thno.org

Anaplastic Thyroid Cancer Models: this compound has been studied for its ability to enhance sodium iodide symporter (NIS)-mediated radioiodine uptake in anaplastic thyroid cancer (ATC) cells in vitro and in ATC mouse models in vivo. aacrjournals.orgsnmjournals.orgsnmjournals.orgaacrjournals.orgmdpi.com Pre-exposure to this compound has been shown to enhance the cytotoxic effects of 131I treatment in ATC cells. snmjournals.orgsnmjournals.org Preclinical investigations using nuclear medicine imaging techniques like SPECT or PET are being explored to evaluate the in vivo efficacy of this compound-mediated MAP kinase activation on radioiodine accumulation in ATC tumors in living mice. snmjournals.org

Other Disease Models: this compound has also been investigated in models of osteoarthritis, where it inhibited pro-inflammatory cytokine-induced catabolic factors in vitro and reduced cartilage degeneration in vivo. nih.gov In a mouse model of acute inflammation, this compound hindered macrophage recruitment to inflamed sites, as assessed by in vivo PET/CT imaging. thno.org

In Vivo Efficacy Data Examples

Disease ModelKey FindingRelevant MeasurementReference
Type 2 Diabetes (db/db mice)Amelioration of hyperglycemiaBlood glucose levels, hepatic gluconeogenic gene expression researchgate.net
Liver CancerInhibition of cancer cell proliferation, regulation of chemoresistanceTumor growth, proliferation markers (e.g., Ki-67) researchgate.netnih.govthno.org
Anaplastic Thyroid CancerEnhanced radioiodine uptake, increased cytotoxic effects of 131IRadioiodine accumulation (in vitro and in vivo), cell survival snmjournals.orgsnmjournals.orgaacrjournals.orgmdpi.com
OsteoarthritisReduced cartilage degenerationCartilage integrity assessment nih.gov
Acute InflammationHindered macrophage recruitment to inflamed sitesPET/CT imaging of labeled macrophages thno.org

Pharmacokinetic and Pharmacodynamic Profiling in Research Animals

Pharmacokinetic (PK) studies evaluate how an organism absorbs, distributes, metabolizes, and excretes a compound, while pharmacodynamic (PD) studies examine the biochemical and physiological effects of the compound and its mechanism of action. These studies are crucial for understanding the in vivo behavior of this compound.

In vivo pharmacokinetic profiles of this compound have been evaluated in research animals, such as Sprague-Dawley rats. aacrjournals.orgaacrjournals.org These studies typically involve administering the compound (e.g., via oral gavage) and collecting blood samples at various time points to measure the concentration of the compound and its metabolites. aacrjournals.org Parameters such as oral bioavailability, half-life, and area under the curve (AUC) are determined. One study reported the oral bioavailability of GSK5182 as 8.4%. aacrjournals.org

Pharmacodynamic profiling in vivo involves measuring biological responses to this compound treatment. This can include assessing changes in biomarkers, protein levels, gene expression, or physiological parameters related to the disease being studied. For example, in diabetes models, PD studies involve measuring blood glucose levels and the expression of gluconeogenic genes. researchgate.net In thyroid cancer models, PD assessments include measuring radioiodine uptake. snmjournals.orgsnmjournals.orgaacrjournals.orgmdpi.com Studies have also shown that this compound can increase ERRγ protein levels in the liver of mice. researchgate.net Furthermore, PD studies have investigated the effect of this compound on protein stability by examining ubiquitination of ERRγ in cell-based assays and in mouse liver tissue. researchgate.net

Structure-Activity Relationship (SAR) and Medicinal Chemistry Innovations

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental to the design of novel modulators with improved potency, selectivity, and pharmacokinetic properties. SAR studies involve systematically modifying the structure of the compound and evaluating the effect of these changes on its interaction with ERRγ and downstream cellular responses.

Investigation of Stereoisomer-Specific Activities ((E)-GSK5182 vs. (Z)-GSK5182)

This compound exists as a mixture of two stereoisomers, the (E) and (Z) isomers, due to the presence of a double bond. Research indicates that GSK5182 has two isomers, E and Z researchgate.net. The biological activity can differ significantly between stereoisomers, as seen with other compounds like tamoxifen (B1202), where the (Z)-isomer is the more biologically active form blogspot.com. This compound is described as a racemic compound of (E)-GSK5182 and (Z)-GSK5182 isomers medchemexpress.comglpbio.com. While GSK5182 is a highly selective inverse agonist of ERRγ with an IC50 of 79 nM medchemexpress.comglpbio.commedchemexpress.commedchemexpress.cnmedchemexpress.cn, specific detailed comparative studies on the distinct activities of isolated (E)-GSK5182 and (Z)-GSK5182 isomers in modulating ERRγ function are a key area of investigation in SAR studies. Human FMO3 metabolizes both isomers with slightly different selectivity researchgate.net.

Design and Synthesis of Novel ERRγ Modulators

Building upon the SAR insights derived from studies of this compound and its isomers, medicinal chemistry efforts focus on designing and synthesizing novel compounds with enhanced properties. This involves modifying different parts of the GSK5182 structure to optimize binding affinity to ERRγ, improve selectivity over other nuclear receptors like ERRα and ERα, and potentially alter the functional outcome (e.g., developing agonists or selective inverse agonists). GSK5182 itself was developed as a 4-hydroxytamoxifen (B85900) analog to achieve better selectivity for ERRγ nih.gov. Studies have reported the design and synthesis of tetra-aryl-substituted alkenes as selective inverse agonists of ERRγ researchgate.net. These efforts often involve rational drug design approaches, potentially utilizing computational methods, to predict the binding modes and affinities of designed molecules before their synthesis researchgate.netrsc.org. The goal is to identify lead compounds with improved pharmacological profiles for further development.

Emerging Research Avenues

Beyond its direct modulation of ERRγ transcriptional activity, research on this compound is exploring novel applications and mechanisms.

High-Throughput Screening and Computational Drug Discovery

High-throughput screening (HTS) and computational drug discovery approaches are increasingly employed to identify and optimize novel compounds targeting ERRγ. HTS allows for the rapid screening of large libraries of compounds to identify potential ERRγ modulators medchemexpress.commedchemexpress.cn. Computational methods, including structure-based and ligand-based approaches, can complement HTS by predicting potential binders, analyzing SAR, and designing new molecules with desired properties researchgate.netrsc.orgsilicos-it.bedergipark.org.tr. These methods can leverage available structural information of ERRγ and known ligands like GSK5182 to guide the discovery process. Computational approaches can also be used to predict the degradation ability of PROTACs researchgate.net. The integration of HTS and computational techniques accelerates the identification and optimization of ERRγ-targeted therapies.

Conclusion and Future Directions in E/z Gsk5182 Research

Summary of Key Findings on ERRγ Inverse Agonism by (E/Z)-GSK5182

This compound functions as a highly selective inverse agonist for ERRγ, demonstrating an IC₅₀ of 79 nM and showing no interaction with other nuclear receptors like ERRα or ERα. medchemexpress.com Its mechanism of action involves inhibiting the transcriptional activity of ERRγ. medchemexpress.comnih.gov This inhibition is achieved, at least in part, by inducing a conformational change in ERRγ, leading to a loss of coactivator binding. nih.govmdpi.com

A notable finding is that this compound increases the protein stability of ERRγ. nih.govmdpi.comresearchgate.net This occurs through the inhibition of ERRγ ubiquitination, specifically by blocking its association with the E3 ligase Parkin. nih.govmdpi.comresearchgate.net While this compound stabilizes the ERRγ protein, the resulting stabilized form is rendered inactive due to a preference for interaction with corepressors, such as SMILE, rather than coactivators like PGC-1α. nih.govmdpi.com The AF-2 domain of ERRγ has been identified as critical for both the regulation of transcriptional activity and protein stability by this compound. mdpi.comresearchgate.net

Preclinical studies have explored the effects of this compound in various contexts modulated by ERRγ. In models of type 2 diabetes, it has shown anti-diabetic effects primarily by suppressing hepatic glucose production through the inhibition of hepatic gluconeogenesis. medchemexpress.combmbreports.org It has also demonstrated potential in preventing vascular calcification by downregulating relevant gene expression. bmbreports.org Furthermore, this compound has been shown to inhibit osteoclast differentiation and accelerate osteoclast apoptosis, suggesting a potential role in treating bone resorption disorders. bmbreports.org In the context of cancer, this compound has exhibited anti-tumor activity in hepatocellular carcinoma cells by inducing cell cycle arrest and oxidative stress. medchemexpress.comfrontiersin.org It has also been investigated for its ability to enhance radioiodine uptake in anaplastic thyroid cancer cells by modulating the sodium iodide symporter (NIS) function. aacrjournals.orgresearchgate.netmdpi.comnih.gov Additionally, this compound has been found to inhibit hepatic FGF23 production in models of acute kidney injury pnas.org and decrease CB1 receptor-mediated fibrinogen gene expression, suggesting potential in ameliorating hyperfibrinogenemia. plos.orgscience.gov

Unaddressed Research Questions and Future Experimental Designs

Despite the progress made in understanding this compound, several research questions remain unaddressed, necessitating further investigation. While the inhibition of ubiquitination by blocking Parkin association has been identified as a mechanism for ERRγ stabilization, the complete molecular cascade linking this compound binding to the prevention of Parkin interaction warrants further detailed exploration. Future studies could employ advanced proteomic approaches to identify other proteins involved in the complex formed by ERRγ and this compound and how these interactions influence Parkin recruitment.

The precise mechanism by which this compound regulates ERRγ expression at the transcriptional level also requires further investigation. bmbreports.org Experimental designs utilizing reporter assays with various ERRγ promoter constructs and mutagenesis could help pinpoint the specific regulatory elements and transcription factors involved in this modulation. Chromatin immunoprecipitation sequencing (ChIP-seq) could further reveal genome-wide binding sites of ERRγ in the presence and absence of this compound to comprehensively understand its transcriptional regulatory network.

Although preclinical studies have indicated potential in various disease models, a deeper understanding of the specific ERRγ target genes modulated by this compound in each disease context is needed. Transcriptomic analyses (e.g., RNA-seq) in relevant cell and animal models treated with this compound would provide a comprehensive view of the gene expression changes driven by ERRγ inverse agonism in different pathological conditions.

Furthermore, while studies have shown that this compound stabilizes an inactive form of ERRγ that prefers corepressor binding, the dynamic interplay between this compound concentration, corepressor/coactivator availability, and the resulting transcriptional output needs to be fully elucidated. Time-course studies and experiments varying the expression levels of key coregulators could provide valuable insights into this dynamic regulation.

Potential for Translational Research Beyond Preclinical Stages

The promising results from preclinical studies suggest a significant potential for the translational research of this compound. Its demonstrated efficacy in diverse disease models, including metabolic disorders like diabetes, bone disorders, and certain cancers, highlights its broad therapeutic applicability. medchemexpress.combmbreports.orgfrontiersin.orgnih.gov

The finding that this compound can enhance radioiodine uptake in refractory thyroid cancer cells is particularly encouraging for translational research, as it addresses a critical challenge in the treatment of this malignancy. nih.gov Moving this research forward would involve rigorous preclinical validation in more complex in vivo models that closely mimic human disease, followed by careful consideration of pharmacokinetic and pharmacodynamic properties in relevant species.

For metabolic disorders, the ability of this compound to normalize hyperglycemia and suppress hepatic glucose production in mouse models indicates its potential as a therapeutic agent for type 2 diabetes. medchemexpress.com Translational studies would require further investigation into its long-term effects on glucose homeostasis and potential systemic impacts.

The observed effects on osteoclast differentiation and apoptosis suggest a potential therapeutic avenue for bone diseases characterized by excessive bone resorption, such as osteoporosis. bmbreports.org Future translational efforts would involve assessing the effects of this compound on bone density and strength in relevant animal models.

Q & A

Q. What is the biological significance of ERRγ, the primary target of (E/Z)-GSK5182?

ERRγ (Estrogen-Related Receptor γ) is an orphan nuclear receptor regulating cellular metabolism, energy homeostasis, and osteoclast differentiation. It modulates hepatic gluconeogenesis, osteoclastogenesis, and reactive oxygen species (ROS) generation. Targeting ERRγ with this compound provides a therapeutic strategy for metabolic disorders, bone resorption diseases, and cancer .

Q. How do the E and Z isomers of GSK5182 influence its pharmacological activity?

The racemic this compound mixture exhibits distinct stereochemical interactions with ERRγ. The Z isomer shows higher binding affinity due to spatial compatibility with the ligand-binding domain, while the E isomer may alter downstream signaling. Structural analysis (e.g., X-ray crystallography or SPR spectroscopy) is critical to differentiate isomer-specific effects on receptor stabilization and ubiquitination inhibition .

Q. What experimental methods confirm GSK5182’s inverse agonism on ERRγ?

Key techniques include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., KD < 65 nM for ERRα/ERRγ) .
  • siRNA Knockdown : Validates ERRγ-specific effects by comparing cellular responses in ERRγ-depleted vs. wild-type models .
  • qPCR and Western Blotting : Measures downstream gene expression (e.g., suppression of mHepcidin or NFATc1) and protein stability .

Advanced Research Questions

Q. How to design experiments resolving contradictions in GSK5182’s receptor selectivity?

While GSK5182 is reported as ERRγ-specific, SPR data show binding to ERRα (KD < 65 nM) . To address this:

  • Use isoform-specific inhibitors (e.g., XCT790 for ERRα) in competitive binding assays.
  • Employ CRISPR/Cas9 knockout models to isolate ERRγ-dependent pathways.
  • Validate selectivity via transcriptional profiling of ERRα/ERRγ target genes (e.g., PDK4 for ERRα, FGF21 for ERRγ) .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy of GSK5182?

  • In vitro models (e.g., hepatocellular carcinoma cells) show ROS generation and ERRγ stabilization, but in vivo studies (e.g., db/db mice) highlight glucose normalization and hepatoprotection. Differences arise from:
  • Dosing regimens : Oral bioavailability and tissue distribution affect target engagement.
  • Compensatory pathways : In vivo systems may activate alternative metabolic regulators (e.g., PGC-1α) .
    • Use single-cell RNA-seq in animal tissues to map ERRγ activity across cell types.

Q. What methodologies assess GSK5182’s dual role in ROS modulation and MAP kinase activation?

  • ROS Detection : Fluorescent probes (e.g., DCFDA) quantify intracellular ROS in HCC cells .
  • Phospho-kinase arrays : Identify MAPK pathway activation (e.g., ERK1/2 phosphorylation) in thyroid cancer models .
  • Combination studies : Co-administer ROS scavengers (e.g., NAC) or MAPK inhibitors (e.g., PD98059) to dissect mechanistic contributions .

Q. How does GSK5182’s structural modification from 4-hydroxytamoxifen enhance ERRγ specificity?

  • Molecular Docking : Compare GSK5182’s phenol group and hydrophobic sidechain interactions with ERRγ’s ligand-binding domain vs. ERα/ERβ.
  • Mutagenesis Studies : Introduce point mutations (e.g., L451A in ERRγ) to validate critical binding residues .

Methodological Considerations

  • Animal Models : Use db/db mice for diabetes studies or RANKL-induced osteoclastogenesis models for bone resorption .
  • Data Reproducibility : Adhere to guidelines for experimental rigor (e.g., sample size justification, blinded analyses) as per .
  • FAIR Data Practices : Share raw data (e.g., SPR sensorgrams, RNA-seq files) in repositories to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E/Z)-GSK5182
Reactant of Route 2
(E/Z)-GSK5182

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.